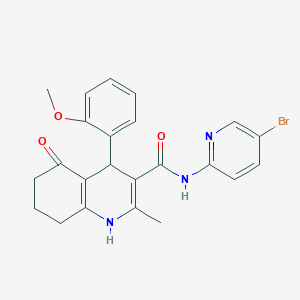![molecular formula C14H24N4O2+2 B11644636 2-[(E)-(hydroxyimino)methyl]-1-methyl-5-{[3-(trimethylammonio)propyl]carbamoyl}pyridinium](/img/structure/B11644636.png)
2-[(E)-(hydroxyimino)methyl]-1-methyl-5-{[3-(trimethylammonio)propyl]carbamoyl}pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(ヒドロキシイミノ)メチル]-1-メチル-5-{[3-(トリメチルアンモニオ)プロピル]カルバモイル}ピリジニウムは、ピリジニウム環、ヒドロキシイミノ基、およびトリメチルアンモニオ基を含む独自の構造を持つ複雑な有機化合物です。
準備方法
2-[(E)-(ヒドロキシイミノ)メチル]-1-メチル-5-{[3-(トリメチルアンモニオ)プロピル]カルバモイル}ピリジニウムの合成は、通常、複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
ピリジニウム環の形成: これは、適切な前駆体を含む環化反応によって達成できます。
ヒドロキシイミノ基の導入: このステップは、通常、適切なアルデヒドまたはケトンを酸性または塩基性条件下でヒドロキシルアミンと反応させることを含みます。
トリメチルアンモニオ基の結合: これは、四級化反応によって行うことができ、ここで、第三級アミンをハロアルカンと反応させます。
工業的生産方法には、これらのステップの最適化が含まれ、収率と純度を高めるとともに、効率を高めるために触媒や特定の反応条件を使用します。
化学反応の分析
2-[(E)-(ヒドロキシイミノ)メチル]-1-メチル-5-{[3-(トリメチルアンモニオ)プロピル]カルバモイル}ピリジニウムは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応が起こることがあり、特にピリジニウム環に隣接する位置で起こります。
これらの反応で使用される一般的な試薬および条件には、酸性または塩基性環境、特定の溶媒、および制御された温度が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
2-[(E)-(ヒドロキシイミノ)メチル]-1-メチル-5-{[3-(トリメチルアンモニオ)プロピル]カルバモイル}ピリジニウムは、いくつかの科学研究に応用されています。
化学: これは、有機合成における試薬として、および特定の化学反応における触媒として使用されます。
生物学: この化合物は、生化学的アッセイで使用することができ、酵素活性を研究するためのプローブとしても使用できます。
医学: これは、抗菌剤として、および特定の病気の治療における治療薬として、潜在的な治療上の用途があります。
産業: これは、医薬品やその他の化学製品の製造に使用できます。
科学的研究の応用
2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYL-5-{[3-(TRIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}PYRIDIN-1-IUM has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
2-[(E)-(ヒドロキシイミノ)メチル]-1-メチル-5-{[3-(トリメチルアンモニオ)プロピル]カルバモイル}ピリジニウムの作用機序は、特定の分子標的との相互作用を伴います。ヒドロキシイミノ基は、標的分子と水素結合を形成でき、トリメチルアンモニオ基は、負に帯電した部位と相互作用できます。これらの相互作用は、酵素やその他のタンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
2-[(E)-(ヒドロキシイミノ)メチル]-1-メチル-5-{[3-(トリメチルアンモニオ)プロピル]カルバモイル}ピリジニウムに類似する化合物には、次のものがあります。
2-[(ヒドロキシイミノ)メチル]イミダゾール: この化合物は、同様のヒドロキシイミノ基を持っていますが、異なる環構造を持っています。
1-メチル-5-(プロピルカルバモイル)ピリジニウム: この化合物は、ヒドロキシイミノ基を欠いていますが、同様のピリジニウム環とカルバモイル基を持っています。
2-[(E)-(ヒドロキシイミノ)メチル]-1-メチル-5-{[3-(トリメチルアンモニオ)プロピル]カルバモイル}ピリジニウムの独自性は、機能基の組み合わせにあります。これは、他の類似の化合物には見られない特定の化学的および生物学的特性を与えています。
類似化合物との比較
Similar compounds include:
2-[(E)-(HYDROXYIMINO)METHYL]-1,3-DIMETHYLIMIDAZOLIUM IODIDE: This compound has a similar hydroxyimino group but differs in the core structure, which is an imidazolium ring instead of a pyridinium ring.
2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYL-5-{[5-(TRIMETHYLAZANIUMYL)PENTYL]CARBAMOYL}PYRIDIN-1-IUM: This compound has a longer alkyl chain in the trimethylazaniumyl group, which can affect its reactivity and interactions. The uniqueness of 2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYL-5-{[3-(TRIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}PYRIDIN-1-IUM lies in its specific structural features that confer distinct chemical and biological properties.
特性
分子式 |
C14H24N4O2+2 |
|---|---|
分子量 |
280.37 g/mol |
IUPAC名 |
3-[[6-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-3-carbonyl]amino]propyl-trimethylazanium |
InChI |
InChI=1S/C14H22N4O2/c1-17-11-12(6-7-13(17)10-16-20)14(19)15-8-5-9-18(2,3)4/h6-7,10-11H,5,8-9H2,1-4H3/p+2 |
InChIキー |
AWUFUPQZTBKRDK-UHFFFAOYSA-P |
異性体SMILES |
C[N+]1=C(C=CC(=C1)C(=O)NCCC[N+](C)(C)C)/C=N/O |
正規SMILES |
C[N+]1=C(C=CC(=C1)C(=O)NCCC[N+](C)(C)C)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetramethyl 5',5'-dimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11644557.png)

![butyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644570.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11644574.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11644576.png)
![N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium](/img/structure/B11644579.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11644595.png)
![N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B11644599.png)
![2-({(2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B11644609.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide](/img/structure/B11644611.png)
![2-(1-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11644620.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B11644623.png)
